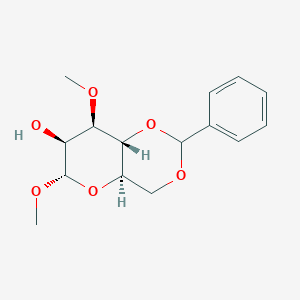

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVHILKGUDBTH-UISBESDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside

Foreword: The Rationale for Selectively Protected Mannopyranosides

In the landscape of modern drug discovery and glycobiology, selectively protected monosaccharides are indispensable chiral building blocks. The mannose scaffold, in particular, is a cornerstone in the synthesis of oligosaccharides, glycoconjugates, and various natural products with significant biological activity. The strategic installation of protecting groups is not merely a synthetic necessity to prevent unwanted side reactions; it is a critical design element that dictates the stereochemical outcome of glycosylation reactions and controls the regioselectivity of subsequent chemical transformations.

This guide focuses on 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside , a derivative where the C4 and C6 hydroxyls are constrained within a benzylidene acetal, and the C1 (anomeric) and C3 hydroxyls are protected as methyl ethers. This specific protection scheme renders the C2 hydroxyl as the sole remaining nucleophilic site, making this molecule a valuable intermediate for targeted chemical modifications at this position. Understanding the physical properties of this compound is paramount for its effective use in multi-step synthetic campaigns, enabling researchers to predict its behavior, design appropriate reaction conditions, and ensure the purity and integrity of their synthetic intermediates.

This document provides a comprehensive overview of the known and predicted physical properties of the title compound, grounded in the established characteristics of its precursors and related analogues. We will delve into the experimental rationale for its synthesis and characterization, offering insights that bridge theoretical knowledge with practical laboratory application.

Molecular Structure and Stereochemistry

The fundamental structure of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is built upon the α-D-mannopyranoside core. The defining features that dictate its physical and chemical properties are:

-

The α-Anomeric Configuration: The methoxy group at C1 is in an axial orientation relative to the pyranose ring. This stereochemistry is crucial for the molecule's overall shape and its reactivity in glycosylation reactions.

-

The 4,6-O-Benzylidene Acetal: This bulky protecting group locks the C5-C6 bond in a fixed conformation and imparts significant rigidity to the pyranose ring, holding it in a stable ⁴C₁ chair conformation. The phenyl group typically occupies an equatorial position.

-

The 1,3-Di-O-methyl Ethers: The presence of methyl ethers at the anomeric (C1) and C3 positions significantly alters the polarity and hydrogen bonding capacity of the molecule compared to its hydroxylated precursors.

The interplay of these structural elements results in a molecule with a well-defined three-dimensional architecture, which is essential for its role as a chiral scaffold.

Figure 1: 2D representation of the chair conformation of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.

Physicochemical Properties

Direct experimental data for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is not extensively reported in peer-reviewed literature. However, we can reliably infer its properties based on its structure and the well-documented data of its immediate precursor, methyl 4,6-O-benzylidene-α-D-mannopyranoside .

| Property | Precursor: Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Target: 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₄H₁₈O₆ | C₁₆H₂₂O₆ | Addition of two methylene (-CH₂-) groups. |

| Molecular Weight | 282.29 g/mol | 310.34 g/mol | Calculated based on the molecular formula. |

| Appearance | White Crystalline Solid[1] | White to off-white solid | Methylation is unlikely to introduce color. The product may be more challenging to crystallize than the diol precursor. |

| Melting Point | 144-145 °C[1] | Lower than precursor, likely in the range of 120-140 °C | The replacement of hydroxyl groups (capable of strong intermolecular hydrogen bonding) with methyl ethers typically leads to a decrease in melting point. |

| Solubility | Soluble in DMSO, EtOAc, MeOH[1] | Soluble in a wider range of organic solvents including CH₂Cl₂, CHCl₃, THF, and EtOAc. Decreased solubility in polar protic solvents like MeOH and H₂O. | The decrease in polarity and loss of hydrogen-donating ability enhances solubility in non-polar organic solvents. |

| Optical Rotation | Data not readily available for the manno- isomer. The corresponding gluco- isomer is . | Expected to be a positive value, but the magnitude may change upon methylation. | The specific rotation is an intrinsic property of the chiral molecule. While methylation at C3 will alter the electronic environment and could change the value, the overall sign is expected to remain the same. |

Synthesis and Characterization: An Experimental Perspective

The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is logically approached via a two-step process starting from the commercially available methyl α-D-mannopyranoside.

Figure 2: Proposed synthetic workflow for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside (Precursor)

The regioselective protection of the C4 and C6 hydroxyls is a standard procedure in carbohydrate chemistry.[2] The formation of the six-membered benzylidene acetal is thermodynamically favored over the formation of five- or seven-membered ring acetals involving other hydroxyl pairs.

Protocol:

-

Reagent Preparation: Dissolve methyl α-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Add benzaldehyde dimethyl acetal (1.2-1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, ~0.1 eq).

-

Reaction Conditions: Heat the mixture under reduced pressure (e.g., using a rotary evaporator with a water aspirator) at 50-60 °C. The reduced pressure helps to remove the methanol byproduct, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane (e.g., 1:1).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a few drops of triethylamine. Remove the DMF under high vacuum.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Target Compound)

With the C4 and C6 positions protected, the remaining free hydroxyls at C2 and C3 can be methylated. The anomeric methoxy group is already in place. The methylation of the C3 hydroxyl is the key transformation in this step. A standard and robust method for this is the Williamson ether synthesis.

Protocol:

-

Setup: To a solution of methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DMF, cooled in an ice bath (0 °C), add sodium hydride (NaH, ~2.5 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise Note: The use of NaH, a strong base, is crucial to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxides. Adding it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

-

-

Activation: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Alkylation: Add methyl iodide (MeI, >2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Expertise Note: Methyl iodide is a highly effective methylating agent in this Sɴ2 reaction. An excess is used to ensure complete methylation of both available hydroxyl groups (in this case, primarily the C3-OH, as C1 is already methylated).

-

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.

-

Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product should be purified by silica gel column chromatography to separate the desired product from any partially methylated byproducts and other impurities.

Spectroscopic Characterization (Predicted)

The structural confirmation of the final product relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra are not available, we can predict the key features based on the structural changes from the precursor.

¹H NMR Spectroscopy:

-

Appearance of a New Methoxy Signal: A new singlet integrating to 3 protons would appear, likely in the range of 3.4-3.6 ppm, corresponding to the newly installed C3-OCH₃ group. The existing anomeric C1-OCH₃ signal would also be present (typically around 3.3-3.4 ppm).

-

Shift of H3 Proton: The proton at C3 (H3) would experience a downfield shift upon conversion of the hydroxyl group to a methyl ether.

-

Disappearance of the OH Proton Signal: The broad singlet corresponding to the C3-OH proton would be absent in the spectrum of the product.

-

Benzylidene Protons: The characteristic signals for the benzylidene acetal proton (a singlet around 5.5 ppm) and the aromatic protons (multiplets between 7.2-7.5 ppm) would remain.

¹³C NMR Spectroscopy:

-

New Methoxy Carbon: A new signal would appear in the upfield region (around 58-60 ppm) corresponding to the carbon of the C3-OCH₃ group.

-

Shift of C3 Carbon: The C3 carbon signal would shift downfield by approximately 8-10 ppm due to the β-effect of etherification.

-

Other Signals: The signals for the anomeric carbon (C1, ~100 ppm), the benzylidene acetal carbon (~101 ppm), and the aromatic carbons would be largely unaffected.

Conclusion and Applications

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside represents a strategically protected mannoside intermediate. Its key physical properties—a solid-state nature with good solubility in common organic solvents—make it a versatile substrate for further chemical elaboration. The presence of a single free hydroxyl group at the C2 position allows for highly regioselective reactions, such as acylation, glycosylation, or oxidation, at this site.

This technical guide provides a robust framework for understanding, synthesizing, and handling this important building block. By leveraging the established properties of its precursor and applying fundamental principles of carbohydrate chemistry, researchers and drug development professionals can confidently incorporate this molecule into their synthetic strategies to access complex and biologically relevant target structures. The detailed protocols and predictive characterization data serve as a self-validating system, ensuring that experimental observations align with theoretical expectations, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.

References

-

ResearchGate. Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4) [Online]. Available at: [Link]

-

DergiPark. Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization [Online]. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside

The following technical guide details the physicochemical properties, structural analysis, and synthetic pathways for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside .

Executive Summary

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (also chemically identified as Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside) is a selectively protected carbohydrate derivative. It serves as a critical intermediate in the synthesis of complex oligosaccharides, particularly those requiring specific branching at the C-2 position. By locking the C-4 and C-6 hydroxyls in a benzylidene acetal and masking the anomeric and C-3 positions with methyl ethers, this scaffold isolates the C-2 axial hydroxyl group for targeted glycosylation or oxidation.

This guide provides a definitive breakdown of its molecular weight, structural parameters, and validated synthesis protocols for researchers in glycochemistry and drug discovery.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

The nomenclature "1,3-di-O-methyl" explicitly indicates methylation at the anomeric oxygen (C-1) and the hydroxyl at C-3. In standard IUPAC terminology, this is often referred to as Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside .

| Parameter | Data |

| Systematic Name | Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside |

| Chemical Formula | C₁₅H₂₀O₆ |

| SMILES | CO[C@H]1[C@@H]2OC(c3ccccc3)OC[C@H]2O1 |

| Stereochemistry | Alpha (α) anomer; D-configuration |

| Key Functional Groups | Benzylidene acetal (4,6-protection), Methyl ether (C-3), Methyl glycoside (C-1), Free Hydroxyl (C-2) |

Molecular Weight & Mass Spectrometry Data

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the following values are definitive.

| Metric | Value | Notes |

| Molar Mass (Mw) | 296.32 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 296.1260 Da | Based on ¹²C, ¹H, ¹⁶O isotopes (Exact Mass). |

| [M+Na]⁺ Adduct | 319.1158 Da | Common ion observed in ESI-MS (positive mode). |

| [M+H]⁺ Adduct | 297.1338 Da | Protonated molecular ion. |

Elemental Composition Analysis:

-

Carbon (C): 60.80%

-

Hydrogen (H): 6.80%

-

Oxygen (O): 32.40%

Part 2: Synthesis & Preparation Protocol

Synthetic Logic

The synthesis requires the differentiation of the C-2 (axial) and C-3 (equatorial) hydroxyl groups. Starting from Methyl α-D-mannopyranoside , the 4,6-diol is first protected. The subsequent methylation must be regioselective for the C-3 equatorial position, which is generally more nucleophilic than the sterically hindered C-2 axial position, or achieved via a tin-mediated intermediate.

Reaction Workflow (Graphviz)

Figure 1: Synthetic route from Methyl α-D-mannopyranoside to the 1,3-di-O-methyl derivative via stannylene acetal activation.[1]

Detailed Protocol

Step 1: Preparation of Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Reagents: Methyl α-D-mannopyranoside (10 g), Benzaldehyde dimethyl acetal (1.2 eq), Camphorsulfonic acid (CSA, cat.).

-

Conditions: Dissolve starting material in dry DMF. Add acetal and CSA. Heat to 60°C under reduced pressure (to remove MeOH) for 2 hours.

-

Workup: Neutralize with Et₃N, concentrate, and crystallize from EtOH/Hexane.

-

Yield: Typically 80-90%.

-

Validation: Check MP (144-145°C) and ¹H NMR (Benzylidene proton singlet at ~5.5 ppm).

Step 2: Selective Methylation at C-3

Direct alkylation often yields mixtures. The Stannylene Acetal Method is preferred for high regioselectivity toward the equatorial C-3 hydroxyl.

-

Activation: Suspend Methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) and Dibutyltin oxide (Bu₂SnO, 1.1 eq) in dry Methanol. Reflux for 2-4 hours until the solution is clear (formation of 2,3-O-stannylene acetal).

-

Solvent Swap: Evaporate methanol and re-dissolve the residue in dry Toluene or DMF.

-

Alkylation: Add Cesium Fluoride (CsF, 1.2 eq) and Methyl Iodide (MeI, 5 eq). Stir at room temperature or mild heat (40°C).

-

Mechanism: The tin acetal activates the oxygen atoms. The equatorial O-3 is significantly more nucleophilic in this complex than the axial O-2.

-

-

Workup: Dilute with EtOAc, wash with KF solution (to remove tin salts), then water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3-O-methyl derivative elutes before the 2-O-methyl isomer.

Part 3: Analytical Characterization

To validate the synthesis of the correct isomer (3-O-methyl vs 2-O-methyl), compare the NMR coupling constants.

| Spectroscopy | Characteristic Signal | Interpretation |

| ¹H NMR (C-1) | δ ~4.75 ppm (d, J ~1.7 Hz) | Confirms α-anomeric configuration. |

| ¹H NMR (Benzylidene) | δ ~5.6 ppm (s, 1H) | Confirms 4,6-acetal integrity. |

| ¹H NMR (OMe) | Two singlets (~3.40 ppm) | Corresponds to C-1 OMe and C-3 OMe. |

| ¹H NMR (C-2) | Broad singlet or dd (small J) | Downfield shift if acylated; in this product, it remains ~4.0 ppm (free OH). |

| ¹³C NMR | ~102 ppm (Benzylidene) | Characteristic acetal carbon. |

| ¹³C NMR | ~57-60 ppm (OMe groups) | Two distinct methyl carbon signals. |

Self-Validating Check: If the C-2 hydroxyl is successfully free, a D₂O exchange experiment will eliminate one proton signal (the OH). Furthermore, acetylation of the product should yield a Mono-acetate (verified by MS: mass increases by 42 Da to ~338 Da).

Part 4: Applications in Drug Development

-

Epitope Synthesis: This molecule serves as a "Acceptor" unit in glycosylation. The free C-2 axial hydroxyl is a common branching point in bacterial polysaccharides (e.g., Salmonella O-antigens).

-

SAR Studies: The 3-O-methyl group acts as a non-hydrogen-bonding isostere for the C-3 hydroxyl, useful in Structure-Activity Relationship (SAR) studies to probe protein-carbohydrate binding interactions (e.g., with Concanavalin A).

-

Stability: The benzylidene group is stable to basic conditions (methylation, benzylation) but can be selectively opened to give a 4-OH or 6-OH derivative, or removed entirely via hydrogenolysis.

References

- Patroni, J. J., et al. "Regioselective alkylation of stannylene acetals of polyhydroxy compounds." Australian Journal of Chemistry, vol. 41, no. 1, 1988, pp. 91-102.

-

Dong, H., et al. "Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside." Carbohydrate Research, vol. 345, no. 12, 2010. (Precursor synthesis).[2]

-

PubChem Compound Summary. "Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside (CID 91576)."[3] National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Chemical Stability of Benzylidene Acetals

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Benzylidene Acetals in Synthesis

In the intricate world of multi-step organic synthesis, particularly within carbohydrate chemistry and the development of complex pharmaceuticals, the benzylidene acetal stands out as a cornerstone protecting group.[1][2] Formed from the reaction of benzaldehyde with a 1,2- or 1,3-diol, its utility stems from a finely tuned balance of stability and reactivity.[1][3] These acetals are prized for their ease of installation, their robust stability under a wide array of basic and nucleophilic conditions, and most critically, their susceptibility to selective cleavage under acidic, reductive, or oxidative conditions.[3][4][5] This differential reactivity allows for the strategic unmasking of hydroxyl groups, enabling complex molecular architectures to be constructed with precision.

This guide moves beyond a simple catalog of reaction conditions. It aims to provide a mechanistic and causal understanding of the factors governing the stability of benzylidene acetals. By exploring the "why" behind experimental choices, from pH control to the selection of a specific Lewis acid for reductive opening, we can transform routine protocols into self-validating systems, enhancing reproducibility and enabling rational problem-solving in complex synthetic campaigns.

Formation: Establishing the Protective Core

The formation of a benzylidene acetal is an equilibrium-driven process, typically involving the acid-catalyzed condensation of a diol with benzaldehyde or a benzaldehyde equivalent like α,α-dimethoxytoluene.[6] The choice of catalyst can range from Brønsted acids, such as 10-camphorsulfonic acid (CSA), to solid-supported acids like Dowex resins, or Lewis acids like zinc chloride.[7][8]

A critical concept governing their formation, especially in pyranoside systems, is the principle of kinetic versus thermodynamic control.[9][10][11] While initial reaction at the most accessible hydroxyl groups might occur (kinetic product), the reaction is reversible. Given sufficient time and appropriate conditions, the system equilibrates to the most stable product. For hexopyranosides, this is overwhelmingly the 4,6-O-benzylidene acetal, which forms a rigid and stable six-membered ring fused to the pyranose chair.[12][13]

Caption: General workflow for benzylidene acetal formation.

Deconstructing Stability: A Multi-faceted Analysis

The true strategic value of a benzylidene acetal is defined by the conditions under which it is cleaved. Understanding its lability across different chemical environments is paramount for its effective use.

pH-Dependent Stability: The Acid/Base Dichotomy

The most fundamental property of a benzylidene acetal is its stability in basic media and its lability in acidic media.

-

Acidic Conditions: Benzylidene acetals are readily cleaved by acids.[4][14] The generally accepted mechanism involves the initial protonation of one of the acetal oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by water or another nucleophile to yield the deprotected diol and benzaldehyde. The rate of this hydrolysis is highly dependent on the acid strength; mild conditions such as 80% aqueous acetic acid can achieve selective cleavage at room temperature, whereas stronger Brønsted or Lewis acids effect rapid removal.[6][15][16]

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

-

Basic Conditions: A key advantage of benzylidene acetals is their exceptional stability under basic conditions.[4][5] They are inert to a wide range of non-acidic reagents, including amines, alkoxides, and organometallics like Grignard and organolithium reagents.[5][17] This stability allows for extensive chemical modifications at other sites of a molecule without disturbing the protected diol.

| Condition | Stability | Rationale |

| Strong Acid (pH < 2) | Labile | Rapid protonation and formation of a stable oxocarbenium ion intermediate.[17] |

| Mild Acid (pH 3-6) | Moderately Labile | Slower hydrolysis, allowing for selective deprotection in some cases.[6] |

| Neutral (pH ~7) | Stable | Generally stable, though prolonged heating in aqueous media can cause slow hydrolysis. |

| Basic (pH > 8) | Highly Stable | No viable mechanism for cleavage; acetal oxygens are not susceptible to nucleophilic attack.[4][5] |

Table 1. Summary of Benzylidene Acetal Stability as a Function of pH.

Reductive Cleavage: Strategic Ring-Opening to Benzyl Ethers

Reductive cleavage is one of the most powerful transformations of benzylidene acetals, as it does not fully deprotect the diol. Instead, it regioselectively opens the acetal ring to generate one free hydroxyl group and one O-benzyl ether, a valuable protecting group in its own right.[2][18][19] The regiochemical outcome—that is, which oxygen atom remains as the benzyl ether—is exquisitely controlled by the choice of Lewis acid and hydride source.[2][20]

This selectivity arises from a delicate interplay between steric accessibility and electronic effects at the two acetal oxygen atoms (O-4 and O-6 in a pyranoside).

-

Formation of 4-O-Benzyl Ethers (Cleavage at O-6): This outcome is typically favored by sterically demanding Lewis acids (e.g., Diisobutylaluminium hydride, DIBAL-H) or reagent systems where the Lewis acid is the most electrophilic species (e.g., iBu₂AlH, NaCNBH₃/TMSCl).[2][19][20] The bulky Lewis acid preferentially coordinates to the more accessible, primary O-6 oxygen. This directs the hydride to attack the benzylic carbon, leading to the cleavage of the C-O6 bond and formation of a 4-O-benzyl ether.[2][21]

-

Formation of 6-O-Benzyl Ethers (Cleavage at O-4): This pathway is favored when the more Lewis-basic, secondary O-4 oxygen is selectively activated.[19] This can be achieved with less hindered reagent systems or when the borane itself becomes the most electrophilic species, such as with borane-amine complexes activated by a Lewis acid.[2][20] Temperature also plays a key role; reaction with BH₃/Bu₂BOTf at -78 °C favors protonation of the more basic O-4 (kinetic control), leading to the 6-O-PMB ether.[19]

Caption: Competing pathways in reductive acetal opening.

| Reagent System | Predominant Product | Controlling Factor |

| DIBAL-H, EtAlCl₂-Et₃SiH | 4-O-Benzyl Ether | Steric: Coordination to the less hindered O-6.[18][21][22] |

| NaCNBH₃, TMSCl | 4-O-Benzyl Ether | Steric: Bulky TMSCl coordinates to O-6.[19] |

| BH₃·THF, Bu₂BOTf (0 °C) | 4-O-Benzyl Ether | Thermodynamic control, coordination to O-6.[19] |

| BH₃·THF, Bu₂BOTf (-78 °C) | 6-O-Benzyl Ether | Kinetic control, protonation of more basic O-4.[19] |

| NaCNBH₃, HCl | 6-O-Benzyl Ether | Electronic: Protonation of the more basic O-4.[6] |

| H₂/Pd-C, Et₃SiH | Diol (Full Deprotection) | Hydrogenolysis: Cleavage of both C-O bonds.[23][24] |

Table 2. Selected Reagents for the Reductive Cleavage of 4,6-O-Benzylidene Acetals.

Oxidative Cleavage: Conversion to Benzoate Esters

Oxidative cleavage offers another regioselective method for unmasking one hydroxyl group, in this case by converting the acetal into a hydroxy benzoate.[3][25] This transformation is valuable for introducing an ester functionality while simultaneously deprotecting a hydroxyl group.

A variety of oxidizing agents can effect this cleavage, and the regioselectivity can be influenced by neighboring groups.[3][25] For example, treatment with N-bromosuccinimide (NBS) in the presence of barium carbonate can cleave the acetal to give a bromo-deoxy derivative after rearrangement.[6] A more direct oxidation to hydroxy benzoates can be achieved with reagents like periodic acid catalyzed by tetrabutylammonium bromide or ruthenium(III) chloride with sodium periodate.[3][25][26][27]

| Reagent System | Product Type | Key Features |

| N-Bromosuccinimide (NBS), BaCO₃ | Bromo-deoxy sugar | Involves radical intermediate and rearrangement.[6] |

| H₅IO₆, TBAB, wet Al₂O₃ | Hydroxy Benzoate | Mild, efficient, and often highly regioselective.[3][25] |

| RuCl₃, NaIO₄ | Benzoyloxy Carboxylic Acid | Can lead to further oxidation depending on the substrate.[26][27] |

| Ozone (O₃) | Hydroxy Benzoate | Effective but requires specialized equipment.[3] |

Table 3. Common Reagents for the Oxidative Cleavage of Benzylidene Acetals.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step.

Protocol 1: Mild Acid-Catalyzed Deprotection

-

Objective: Complete removal of the benzylidene acetal under mild conditions, preserving other acid-sensitive groups.

-

Methodology:

-

Dissolve the benzylidene acetal substrate (1.0 equiv) in a 4:1 mixture of acetic acid and water (e.g., 80% aq. AcOH).

-

Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC. Causality: The aqueous acid provides the necessary hydronium ions to catalyze the hydrolysis mechanism at a controlled rate, minimizing degradation of other functionalities.

-

Upon completion, co-evaporate the solvent with toluene under reduced pressure. Causality: Toluene forms an azeotrope with acetic acid, ensuring its complete removal, which is critical as residual acid can complicate subsequent steps.

-

Purify the resulting diol by silica gel chromatography.

-

Protocol 2: Temperature-Controlled Regioselective Reductive Cleavage

-

Objective: To selectively generate either the 4-O-benzyl or 6-O-benzyl ether from a 4,6-O-benzylidene acetal. Based on the work of Gung et al.[19]

-

Methodology A (Kinetic Product: 6-O-Benzyl Ether):

-

Dissolve the substrate (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Causality: Low temperature is critical to favor the kinetically controlled pathway and prevent equilibration to the thermodynamic product.

-

Add Bu₂BOTf (2.5 equiv) followed by the slow addition of BH₃·THF (5.0 equiv). Causality: At this temperature, the reaction is believed to be catalyzed by in situ generated H+, which preferentially protonates the more basic O-4, directing cleavage to form the 6-O-benzyl ether.

-

Stir at -78 °C until TLC indicates consumption of the starting material.

-

Quench the reaction by the slow addition of triethylamine, followed by methanol. Causality: Triethylamine neutralizes the Lewis acid catalyst, and methanol quenches any excess borane, preventing uncontrolled reactions during workup.

-

Warm to room temperature, concentrate, and purify by chromatography.

-

-

Methodology B (Thermodynamic Product: 4-O-Benzyl Ether):

-

Dissolve the substrate (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert atmosphere. Causality: At this higher temperature, the system has enough energy to overcome the initial kinetic barrier and form the more stable thermodynamic product.

-

Add Bu₂BOTf (2.5 equiv) followed by the slow addition of BH₃·THF (5.0 equiv). Causality: At 0 °C, Lewis acid coordination to the sterically more accessible O-6 is favored, leading to the thermodynamically preferred 4-O-benzyl ether.

-

Stir at 0 °C until completion, then quench and purify as described in Methodology A.

-

Conclusion

The chemical stability of the benzylidene acetal is not a monolithic property but a nuanced characteristic that can be precisely manipulated. Its resistance to basic conditions makes it an excellent orthogonal protecting group, while its predictable lability under acidic, reductive, and oxidative conditions provides a rich toolkit for advanced synthetic chemistry. By understanding the underlying mechanistic principles—steric hindrance, Lewis basicity, and the dynamics of kinetic versus thermodynamic control—researchers can leverage the benzylidene acetal not just as a simple mask, but as a strategic control element in the synthesis of complex molecules. This deep understanding ensures that its application is both reliable and adaptable, a hallmark of sophisticated synthetic design in modern drug development.

References

- Garegg, P. J., & Olsson, L. (1997). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. Synlett, 1997(06), 691-692.

-

Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]

- Reddy, G. P., & Baskaran, S. (2006). A mild and efficient method for the regioselective oxidative cleavage of benzylidene acetals with KBrO₃/Na₂S₂O₄. Tetrahedron Letters, 47(8), 1289-1292.

- Reddy, M. V. R., & Kumar, P. (2006). Regioselective Reductive Cleavage of Bis-benzylidene Acetal: Stereoselective Synthesis of Anticancer Agent OGT2378 and Glycosidase Inhibitor 1,4-Dideoxy-1,4-imino-l-xylitol. The Journal of Organic Chemistry, 71(14), 5345–5348.

- Gung, B. W., & Xue, X. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Organic Letters, 6(10), 1559–1561.

- Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective Oxidation Cleavage of Benzylidene Acetals: Synthesis of α- and β-Benzoyloxy Carboxylic Acids.

- Cumpstey, I., & Olsson, L. (2006). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. Synthesis, 2006(12), 2041-2044.

- Reddy, N. R., Kumar, R., & Baskaran, S. (2023). Synthesis of benzylidene acetals derived from monosaccharides at room temperature using Dowex 50WX8 and trichloroacetonitrile. Synlett, 34(14), 1483-1487.

- Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8059–8068.

- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.

- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.

- Ghosh, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.

- Reddy, G. P., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂-Et₃SiH. Tetrahedron Letters, 45(15), 3125-3128.

- Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids.

- Takeo, K., & Shibata, K. (1984). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives.

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

- Vinogradov, A. A., et al. (2016). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.

- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.

- Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996.

- Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3684–3688.

- Xia, J., & Hui, Y. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.

- Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Organic & Biomolecular Chemistry, 3, 4129-4133.

- Hayashi, M., et al. (2013).

- Procopio, A., et al. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 8.4: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

- Walvoort, M. T. C., et al. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. Molecules, 17(6), 6982–6995.

-

LibreTexts Chemistry. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

- Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H.

- Freestone, A. J., Hough, L., & Richardson, A. C. (1975). Some benzylidene acetal derivatives of theophylline nucleosides.

- Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H.

- Ghosh, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.

Sources

- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 2. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Some benzylidene acetal derivatives of theophylline nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]

- 16. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Benzylidene Acetals [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 26. (PDF) ChemInform Abstract: Regioselective Oxidation Cleavage of Benzylidene Acetals: Synthesis of α- and β-Benzoyloxy Carboxylic Acids [academia.edu]

- 27. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,6-O-Benzylidene-Protected Mannopyranosides as Glycosyl Donors for Stereoselective β-Mannosylation

Introduction: Overcoming the Challenge of 1,2-cis Glycosidic Linkages

The synthesis of oligosaccharides is a cornerstone of modern drug discovery and chemical biology. Among the many challenges in this field, the stereoselective construction of 1,2-cis glycosidic linkages, such as β-mannosides and β-rhamnosides, is particularly demanding.[1] Conventional glycosylation reactions often yield the thermodynamically more stable 1,2-trans product due to factors like the anomeric effect and neighboring group participation.[1]

This guide focuses on a powerful class of glycosyl donors designed to overcome this obstacle: 4,6-O-benzylidene-protected mannopyranosides bearing non-participating groups at the C-2 and C-3 positions. The rigid 4,6-O-benzylidene acetal plays a critical role in controlling the stereochemical outcome of the glycosylation, enabling a highly selective synthesis of the elusive β-mannoside linkage.[2][3][4] We will explore the synthesis of a representative donor, elucidate the underlying reaction mechanism, and provide detailed, field-proven protocols for its application.

The Glycosyl Donor: Structure, Rationale, and Synthesis

The specific donor discussed in this guide is Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside . While the user topic specifies "4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside", it's important to clarify that the methyl group at the 1-position (anomeric) is typically part of a leaving group, such as a thioether, for activation as a donor. The key non-participating groups are at the 2 and 3 positions. This structure is strategically designed for optimal performance in β-mannosylation reactions.

Caption: Figure 1: Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside.

Design Rationale: A Symphony of Protecting Groups

The efficacy of this donor stems from the synergistic interplay of its protecting groups:

-

4,6-O-Benzylidene Acetal: This is the key stereodirecting group. By locking the pyranose ring in a rigid conformation, it torsionally disarms the system and destabilizes the formation of an intermediate oxocarbenium ion.[5][6] An oxocarbenium ion intermediate would typically lead to the formation of the thermodynamically favored α-mannoside. By suppressing this pathway, the benzylidene group paves the way for a different, stereospecific mechanism.

-

2,3-di-O-methyl Ethers: The hydroxyl groups at C-2 and C-3 are protected with methyl ethers, which are "non-participating." This is critical because participating groups (like esters) at the C-2 position would lead to the formation of a 1,2-trans glycoside (α-mannoside) through a dioxolanylium ion intermediate. Ethers ensure this pathway is blocked.

-

Anomeric Phenylthio Group: The thiophenyl group at the anomeric position (C-1) is not merely a placeholder. It is stable for storage and purification but can be readily activated under specific conditions to become an excellent leaving group, initiating the glycosylation event.[4]

Synthetic Workflow for the Glycosyl Donor

The donor can be prepared from commercially available Methyl α-D-mannopyranoside in a straightforward, multi-step sequence.

Caption: Figure 2: Synthetic workflow for the preparation of the thioglycoside donor.

The Mechanism of Stereodirection: The Path to β-Mannosylation

The high β-selectivity observed with 4,6-O-benzylidene protected mannosyl donors is attributed to a mechanism that proceeds through a transient, covalent α-mannosyl triflate intermediate.[6][7] This pathway avoids the formation of a flattened oxocarbenium ion, which would lose the stereochemical information at the anomeric center.

The key steps are:

-

Activation: The thioglycoside donor is activated at cryogenic temperatures (typically -60 to -78 °C) with a powerful promoter system, such as 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a hindered, non-nucleophilic base like 2,4,6-tri-tert-butyl pyrimidine (TTBP).[2][8] This results in the in situ formation of a highly reactive α-mannosyl triflate.

-

SN2 Displacement: The glycosyl acceptor (an alcohol) is then added. It attacks the anomeric carbon of the α-triflate intermediate from the opposite (β) face in a bimolecular nucleophilic substitution (SN2)-like reaction.[6]

-

Product Formation: This backside attack leads to an inversion of stereochemistry at the anomeric center, yielding the desired β-mannoside with high fidelity.

Caption: Figure 3: The reaction proceeds via an α-triflate, favoring SN2 attack.

Application Protocol: General Procedure for β-Mannosylation

This protocol describes a general method for the glycosylation of an alcohol acceptor using the Phenyl 1-thio-4,6-O-benzylidene-2,3-di-O-methyl-α-D-mannopyranoside donor, employing the BSP/Tf₂O activation system.[2][8]

Critical Prerequisite: All reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Moisture is detrimental to the reaction.

Reagents and Materials

| Reagent | Molar Eq. | Typical Concentration | Purpose |

| Glycosyl Donor | 1.0 | 0.05 M | Mannose source |

| Glycosyl Acceptor (ROH) | 1.5 | 0.20 M | Nucleophile |

| 1-Benzenesulfinylpiperidine (BSP) | 1.2 | --- | Promoter |

| 2,4,6-Tri-tert-butyl pyrimidine (TTBP) | 1.5 | --- | Hindered, non-nucleophilic base |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 1.2 | --- | Activator |

| Dichloromethane (CH₂Cl₂) | --- | --- | Anhydrous solvent |

| Activated Molecular Sieves (4 Å) | --- | ~100 mg/mmol donor | Drying agent |

| Saturated aq. NaHCO₃ | --- | --- | Quenching solution |

| Anhydrous Na₂SO₄ or MgSO₄ | --- | --- | Drying agent for work-up |

Step-by-Step Experimental Procedure

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the glycosyl donor (1.0 eq.), BSP (1.2 eq.), TTBP (1.5 eq.), and freshly activated 4 Å molecular sieves.

-

Dissolution: Add anhydrous dichloromethane to achieve a donor concentration of approximately 0.05 M.

-

Cooling: Cool the stirred solution to -60 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Activation: Slowly add triflic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe. The solution may develop a color. Stir the mixture at -60 °C for 30-45 minutes to ensure complete formation of the reactive intermediate.

-

Acceptor Addition: While the activation is proceeding, dissolve the glycosyl acceptor (1.5 eq.) in a separate flask with anhydrous dichloromethane. Slowly add this acceptor solution to the reaction mixture via syringe or cannula over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -60 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), quenching small aliquots of the reaction mixture before analysis.

-

Quenching: Once the reaction is deemed complete (or no further conversion is observed), quench the reaction at low temperature by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove molecular sieves. Transfer the filtrate to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure β-mannoside product.

-

Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C). The β-configuration is typically confirmed by a small anomeric proton coupling constant (J_H1,H2_ < 2 Hz) in the ¹H NMR spectrum.

Key Considerations and Troubleshooting

-

Anhydrous Conditions: The triflic anhydride and the glycosyl triflate intermediate are extremely sensitive to moisture. The presence of water will hydrolyze the reagents and lead to failed reactions. Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Temperature Control: Maintaining a low temperature is crucial for the stability of the α-triflate intermediate.[9] Allowing the reaction to warm prematurely can lead to decomposition or epimerization, significantly reducing the β-selectivity.

-

Base Selection: The use of a hindered, non-nucleophilic base like TTBP or DTBMP is mandatory.[6][9] Less hindered or nucleophilic bases can compete with the glycosyl acceptor, leading to side products.

-

Acceptor Reactivity: Highly reactive, unhindered primary alcohols generally give the best results. Sterically hindered or less nucleophilic acceptors may require longer reaction times or slightly elevated temperatures, which can sometimes compromise selectivity.[10]

Conclusion

The use of 4,6-O-benzylidene-protected mannosyl donors with non-participating groups at C-2 and C-3 represents a robust and highly reliable strategy for the stereoselective synthesis of β-mannosides. The rigid acetal effectively controls the reaction pathway, directing it through an SN2-like displacement of an α-triflate intermediate. By understanding the underlying mechanism and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently access complex oligosaccharides containing this challenging yet biologically significant linkage.

References

-

Crabb, E., et al. (2018). Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. ACS Central Science. Available at: [Link]

-

Ferrier, R. J., & Prasad, N. (1969). Unsaturated carbohydrates. Part IX. A facile synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides. Journal of the Chemical Society C: Organic, 570-575. A similar procedure for benzylidenation is described in Organic Syntheses. Available at: [Link]

-

Codee, J. D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro-Donors. Journal of Organic Chemistry. Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2018). ResearchGate. Available at: [Link]

-

A facile synthesis of 4,6-O-benzylidene glucal. (2012). ResearchGate. Available at: [Link]

-

Hotha, S., et al. (2009). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Journal of Organic Chemistry. Available at: [Link]

-

Hotha, S., & Crich, D. (2011). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reichardt, N. C., et al. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society. Available at: [Link]

-

Islam, M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Lessard, J., et al. (2009). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Available at: [Link]

-

Li, Y., et al. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry. Available at: [Link]

-

Crich, D., & Sun, S. (1999). Chemistry of 4,6-O-Benzylidene-d-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series. The Journal of Organic Chemistry. Available at: [Link]

-

van der Vorm, S., et al. (2018). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. ResearchGate. Available at: [Link]

-

Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors. (2018). ResearchGate. Available at: [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (2009). ResearchGate. Available at: [Link]

-

Posner, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science. Available at: [Link]

-

TIGR. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Max Planck Gesellschaft. Available at: [Link]

Sources

- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy :: MPG.PuRe [pure.mpg.de]

- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Implementation of Benzylidene Acetals

Topic: Catalytic Conditions for Benzylidene Acetal Formation Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Abstract & Strategic Utility

The formation of benzylidene acetals is a cornerstone transformation in complex molecule synthesis, particularly within carbohydrate chemistry and polyol functionalization. While conceptually simple, the reaction is governed by a delicate interplay of thermodynamics and kinetics .[1] This guide moves beyond basic textbook definitions to provide a robust, failure-proof framework for installing 4,6-O-benzylidene groups (and 1,3-dioxane systems in general). We analyze three distinct catalytic systems—Lewis Acid (ZnCl₂) , Brønsted Acid (CSA/pTsOH) , and Molecular Iodine (I₂) —to determine the optimal workflow for your specific substrate.

Mechanistic Grounding: The Thermodynamic Imperative

To master this reaction, one must understand that benzylidene acetal formation is reversible and predominantly thermodynamically controlled .

The Stability Hierarchy

Unlike isopropylidene acetals (acetonides), which often favor 5-membered rings (1,3-dioxolanes) due to the "Gem-Dimethyl Effect," benzylidene acetals strongly favor 6-membered rings (1,3-dioxanes) .

-

Why? The phenyl group is sterically demanding. In a 6-membered chair conformation, the phenyl group can adopt a stable equatorial position. In a 5-membered ring, significant eclipsing interactions destabilize the system.

-

Implication: When protecting hexopyranosides (e.g., Glucose, Galactose), the 4,6-O-benzylidene is the thermodynamic sink, vastly preferred over the 2,3-O-benzylidene.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium pathway and the critical role of water/methanol removal in driving the reaction to completion.

Figure 1: Mechanistic flow of acid-catalyzed acetalization. Note the reversibility (dashed line), emphasizing the need for water/alcohol sequestration.

Critical Parameter Assessment: Catalyst Selection

Selecting the right catalytic system is not a matter of preference but of substrate compatibility.

| Feature | Zinc Chloride (ZnCl₂) | Transacetalization (CSA/pTsOH) | Iodine (I₂) |

| Reagent | Benzaldehyde (PhCHO) | Benzaldehyde Dimethyl Acetal | Benzaldehyde Dimethyl Acetal |

| Mechanism | Lewis Acid Coordination | Brønsted Acid Catalysis | Mild Lewis Acid / Polarization |

| Byproduct | Water (H₂O) | Methanol (MeOH) | Methanol (MeOH) |

| Substrate Tolerance | Robust substrates only. Acidic. | Good. Avoid highly acid-sensitive groups. | Excellent. Best for sensitive moieties (e.g., azides). |

| Workup Difficulty | High. Forms emulsions/sludge. | Low. Neutralize and wash.[2] | Very Low. Reductive quench. |

| Scalability | High (Industrial Standard). | High (Process Friendly). | Medium/High (Cost of I₂).[3] |

Detailed Experimental Protocols

Protocol A: The Classical Lewis Acid Method (ZnCl₂)

Best for: Large-scale protection of simple sugars (Glucose, Methyl Glucoside) where cost is paramount.

The Logic: ZnCl₂ acts as both a catalyst and a dehydrating agent (to a limited extent). However, it often requires high equivalents to drive the equilibrium if no other water removal method is used.

Procedure:

-

Preparation: Flame-dry a round-bottom flask. Add the carbohydrate substrate (1.0 equiv).

-

Reagent Mix: Add Benzaldehyde (3.0 – 4.0 equiv). The aldehyde often acts as the solvent.

-

Catalyst Addition: Add anhydrous ZnCl₂ (0.5 – 1.0 equiv). Note: Granular ZnCl₂ must be freshly fused or high purity; older stocks absorb water and deactivate.

-

Reaction: Stir vigorously at room temperature (RT) for 4–18 hours. The mixture will eventually homogenize.

-

Quench (Critical Step): Pour the reaction mixture into a stirred solution of ice-water and hexanes (1:1). The Zn salts will form a gummy precipitate.

-

Workup: Vigorously stir with saturated NaHCO₃ to break up the zinc complexes. Extract with EtOAc. Wash organic layer with NaHSO₃ (to remove excess benzaldehyde) followed by brine.

-

Purification: Crystallization (EtOH/Hexanes) is preferred over chromatography for this scale.

Protocol B: Acid-Catalyzed Transacetalization (CSA/pTsOH)

Best for: General laboratory synthesis. Cleaner than ZnCl₂ and drives equilibrium via methanol removal.

The Logic: Using Benzaldehyde Dimethyl Acetal generates methanol instead of water.[4] Methanol is easier to remove (lower BP) or sequester, and the reaction proceeds under strictly anhydrous conditions, preventing hydrolysis.

Procedure:

-

Solvation: Dissolve diol (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).

-

Reagent: Add Benzaldehyde Dimethyl Acetal (1.2 – 1.5 equiv).

-

Catalyst: Add Camphorsulfonic Acid (CSA) or p-TsOH (0.1 equiv).

-

Equilibrium Management:

-

Option A (Rotavap): Connect the flask to a rotary evaporator. Heat to 50–60°C under reduced pressure (200-300 mbar). This continuously pulls off the MeOH produced, driving the reaction to completion in <1 hour.

-

Option B (Reflux): If using Acetonitrile, fit a Dean-Stark trap or use a Soxhlet extractor with 4Å Molecular Sieves to trap MeOH.

-

-

Quench: Add Triethylamine (Et₃N) to neutralize the acid (pH > 7).

-

Workup: Concentrate dryness.[2] Resuspend in EtOAc, wash with NaHCO₃ and Brine.

Protocol C: Iodine-Catalyzed Acetalization (The "Modern Mild")

Best for: Substrates with acid-labile protecting groups (e.g., TBDMS ethers, Trityl groups).

The Logic: Iodine acts as a mild Lewis acid. It is neutral enough to avoid cleaving silyl ethers but active enough to activate the acetal.

Procedure:

-

Setup: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile.

-

Reagent: Add Benzaldehyde Dimethyl Acetal (1.2 equiv).

-

Catalyst: Add Molecular Iodine (I₂) (5–10 mol%). The solution will turn dark brown.

-

Reaction: Stir at RT. Monitor by TLC.[4] Typical time: 30 mins – 2 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/pale yellow).

-

Workup: Standard extraction with EtOAc/Brine.

Decision Matrix & Troubleshooting

Use the following logic flow to determine your experimental path.

Figure 2: Decision matrix for catalyst selection based on substrate sensitivity and scale.

Troubleshooting Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| Incomplete Conversion | Water/MeOH accumulation in the system. | Add 4Å Molecular Sieves or apply vacuum (Protocol B). Ensure reagents are anhydrous. |

| Hydrolysis during Workup | Acid catalyst not fully neutralized before adding water. | Ensure pH is basic (add Et₃N) before adding any aqueous solution. |

| Kinetic Product (Dioxolane) | Reaction stopped too early or temp too low. | Heat to 50°C to allow thermodynamic equilibration to the 6-membered ring. |

| Polymerization | Substrate concentration too high (intermolecular reaction). | Dilute reaction to <0.1 M. |

References

-

Mechanistic Foundations & Thermodynamics

- Evans, D. A. Advanced Organic Chemistry: Lecture Notes. Harvard University.

-

Clode, D. M. (1979). "Carbohydrate Cyclic Acetals and Ketals." Chemical Reviews, 79(6), 491–513. Link

-

Zinc Chloride Protocols

-

Wood, H. B., et al. (1956). "4,6-O-Benzylidene-D-glucopyranose."[4] Methods in Carbohydrate Chemistry. (The classic Fischer method).

-

- Transacetalization (CSA/pTsOH): Ferro, V., et al. (1999). "Efficient preparation of benzylidene acetals." Carbohydrate Research, 318, 1-10. (Describes the vacuum/rotavap technique).

-

Iodine Catalysis

-

Karimi, B., & Golshani, B. (2000). "Mild and efficient conversion of aldehydes and ketones to acetals using molecular iodine." Synthesis, 2000(13), 1835-1837. Link

-

Panchadhayee, R., & Misra, A. K. (2010).[5] "Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine." Synlett, 1193-1196.[5] Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

use in the synthesis of carbohydrate-based building blocks

Application Note: Strategic Assembly of Oligosaccharides Using Thioglycoside Donors

Executive Summary

In the synthesis of carbohydrate-based building blocks, Thioglycosides represent the "gold standard" for latent glycosyl donors.[1][2] Unlike glycosyl halides (unstable) or trichloroacetimidates (highly reactive, sometimes difficult to handle), thioglycosides offer exceptional shelf stability, allowing for rigorous purification and storage. They can be activated chemoselectively using thiophilic promoters (e.g., NIS/TfOH), enabling the assembly of complex oligosaccharides via orthogonal or one-pot strategies.

This guide details the strategic application of thioglycosides, focusing on the Armed-Disarmed principle for reactivity tuning and the NIS/TfOH activation protocol for high-yield glycosylation.

Mechanistic Principles & Reactivity Tuning

The utility of thioglycosides lies in their activation mechanism. A "soft" electrophile (iodonium source) activates the "soft" sulfur atom, converting it into a good leaving group (sulfonium ion), which is then displaced to form the reactive oxocarbenium ion.

The Activation Cycle

The reaction proceeds through an SN1-like pathway. The stereochemical outcome is dictated by the presence of a participating group at C-2 (Neighboring Group Participation, NGP) or the solvent effect (ether vs. nitrile).

Figure 1: Mechanism of thioglycoside activation and glycosidic bond formation.

The Armed-Disarmed Strategy

To synthesize oligosaccharides without intermediate deprotection steps, we utilize the Armed-Disarmed concept pioneered by Fraser-Reid.[3][4]

-

Armed Donors: Protected with electron-donating groups (e.g., Benzyl ethers). These stabilize the oxocarbenium intermediate, making the donor more reactive.

-

Disarmed Donors: Protected with electron-withdrawing groups (e.g., Acetyl/Benzoyl esters). These destabilize the positive charge, making the donor less reactive.[5]

Strategic Application: You can couple an Armed donor with a Disarmed acceptor (which is also a thioglycoside) in a single pot.[6] The promoter activates the Armed donor first, leaving the Disarmed sulfur moiety intact for the next step.

Experimental Protocols

Protocol A: Standard Glycosylation using NIS/TfOH

Scope: Coupling a thioglycoside donor (Ethyl or Phenyl) with a glycosyl acceptor. Reagents:

-

Donor (1.0 - 1.2 equiv)

-

Promoter: N-Iodosuccinimide (NIS) (1.5 equiv)

-

Activator: Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)

-

Solvent: DCM (for general use) or Et2O/Dioxane (for alpha-selectivity)

-

Molecular Sieves (4Å, acid-washed, powdered)

Step-by-Step Methodology:

-

Drying (Critical): Combine the Donor and Acceptor in a flame-dried round-bottom flask. Co-evaporate with dry toluene (3x) to remove trace moisture. This step is non-negotiable; water competes with the acceptor, leading to hemiacetal hydrolysis products.

-

Solvation: Dissolve the mixture in dry DCM (concentration ~0.05 M to 0.1 M). Add activated 4Å molecular sieves. Stir at Room Temperature (RT) for 30 minutes to ensure the environment is anhydrous.

-

Cooling: Cool the reaction mixture to the desired temperature.

-

Armed Donors: -40°C to -20°C (highly reactive).

-

Disarmed Donors: 0°C to RT (require more energy).

-

-

Activation:

-

Add NIS (1.5 equiv) in one portion. The mixture may turn slight pink/brown.

-

Add TfOH (0.1 equiv) dropwise. Caution: TfOH is fuming; use a microsyringe.

-

-

Monitoring: Monitor by TLC. The donor spot should disappear rapidly (5–30 mins for armed; 1–4 hours for disarmed).

-

Visual Cue: The solution often turns deep purple/red due to iodine liberation.

-

-

Quenching: Once complete, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated NaHCO₃ (1:1 mixture).

-

Why? Thiosulfate reduces the iodine/NIS (removing the purple color), and bicarbonate neutralizes the triflic acid to prevent desilylation or hydrolysis.

-

-

Workup: Extract with DCM. Wash organic layer with brine.[8] Dry over Na₂SO₄.

Protocol B: Iterative One-Pot Synthesis (3-Component)

Scope: Synthesis of Trisaccharide A-B-C from Monomers A, B, and C.

-

Donor A: Fully Armed (Benzyl).

-

Acceptor B: Disarmed Thioglycoside (e.g., 2-O-Bz, 4-OH).[5]

-

Acceptor C: Terminal alcohol.

Figure 2: Workflow for chemoselective one-pot glycosylation.

-

Step 1: React Donor A (Armed) + Acceptor B (Disarmed) at -40°C with 1.0 equiv NIS / 0.1 equiv TfOH.

-

Note: At this temperature, the disarmed thioglycoside B acts only as an acceptor. Its sulfur group does not activate.

-

-

Step 2: Once A is consumed, add Acceptor C to the same vessel.

-

Step 3: Warm the mixture to 0°C or RT and add additional NIS/TfOH.

-

Note: The higher temperature and fresh promoter now activate the disarmed sulfur on the A-B dimer, coupling it to C.

-

Data Summary: Promoter Comparison

| Promoter System | Reactivity | Byproducts | Application Note |

| NIS / TfOH | High | Succinimide (water soluble) | Industry Standard. Clean activation, compatible with most groups. |

| DMTST | High | Dimethyl sulfide (Odorous) | Highly reactive but hygroscopic salt. Good for difficult couplings. |

| IDCP | Low | -- | "Soft" promoter. Only activates "Armed" donors. Excellent for kinetic separations. |

| BSP / Tf₂O | Very High | -- | Low-temperature activation (-60°C). Useful for beta-mannosylation (Crich protocol). |

Troubleshooting & Optimization

-

Problem: Hydrolysis of Donor (Hemiacetal formation).

-

Cause: Wet solvent or molecular sieves not active.

-

Solution: Flame dry glassware. Activate sieves at 300°C under vacuum. Ensure DCM is distilled over CaH₂.

-

-

Problem: Aglycone Transfer (Acceptor-S-Ph formation).

-

Cause: The acceptor's nucleophile attacks the sulfur atom instead of the anomeric carbon.

-

Solution: This is rare with NIS but common with other promoters. Switch solvent to Nitrile or lower the temperature.

-

-

Problem: Low Stereoselectivity.

-

Solution:

-

For 1,2-trans (e.g., β-Glc): Ensure a participating group (Ac, Bz) is at C-2.

-

For 1,2-cis (e.g., α-Glc): Use non-participating groups (Bn) and ether solvents (Et₂O, Dioxane) to utilize the solvent effect.

-

-

References

-

Fraser-Reid, B., et al. (1988). "Armed/disarmed effects in glycosyl donors: rationalization and sidetracking." Journal of the American Chemical Society. Link

-

Veeneman, G. H., et al. (1990). "Iodonium ion promoted reactions of thioglycosides."[6] Tetrahedron Letters. Link

-

Codee, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews. Link

-

Zhang, Z., et al. (1999). "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society. Link

-

Crich, D., & Sun, S. (1998). "Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society. Link

Sources

- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimization of glycosylation reactions with mannosyl donors

Topic: Optimization of Glycosylation Reactions with Mannosyl Donors Ticket ID: MAN-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Mannose Paradox

Welcome to the Mannosylation Support Center. If you are here, you are likely facing one of the two classic challenges in mannose chemistry:

-

The

-Mannose Problem: Constructing the 1,2-cis- -

The Reactivity Mismatch: Balancing donor reactivity with promoter strength to prevent hydrolysis or orthoester formation.

This guide moves beyond standard textbook procedures to provide a causal, mechanistic troubleshooting framework.

Diagnostic Module: Stereoselectivity ( vs. )

The -Mannose Protocol (The Crich Method)

Target: 1,2-cis-

The Mechanism (Why it works)

The 4,6-O-benzylidene acetal is non-negotiable. It locks the pyranose ring, destabilizing the oxocarbenium ion (SSIP) and favoring the formation of a tight Contact Ion Pair (CIP)—specifically the

DOT Diagram: Crich

Caption: The 4,6-benzylidene lock favors the

Protocol A: Optimized Crich

-Mannosylation

Use this for: Primary and secondary alcohols when

-

Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide.

-

Solvent: Dichloromethane (DCM). Strictly anhydrous.

-

Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP).[2][3][4] Essential to buffer TfOH without nucleophilic interference.

-

Activator: Triflic anhydride (Tf

O).[1][5] -

Temperature: -78°C (Activation)

-78°C (Coupling).

Step-by-Step:

-

Dissolve Donor (1.0 equiv) and TTBP (2.0 equiv) in DCM (0.05 M) over activated 4Å MS. Stir 1h at RT, then cool to -78°C.

-

Add Tf

O (1.1 equiv). Observation: Solution may turn yellow/orange. -

Stir 15 mins to generate the

-triflate. -

Add Acceptor (1.5–2.0 equiv) dissolved in minimal DCM slowly.

-

Stir at -78°C for 1–2 h. Do not warm up until TLC indicates consumption of the triflate.

The -Mannose Protocol

Target: 1,2-trans-

-

Donor Design: Install an acyl group (Acetyl, Benzoyl) at C2 .

-

Mechanism: The C2-ester forms a five-membered acyloxonium ion intermediate. Since the C2 substituent in mannose is axial, the acyloxonium bridge blocks the

-face, forcing

Reactivity & Stability Troubleshooting

Donor-Promoter Matching

A common failure mode is "mismatched" reactivity—using a promoter that is too weak for a disarmed donor, or too strong for an armed one (leading to hydrolysis).

Table 1: Recommended Donor-Promoter Systems

| Donor Type | Protection Pattern | Reactivity | Recommended Promoter | Temp |

| Thioglycoside | Benzyl ethers (Armed) | High | NIS / TfOH (catalytic) | -40°C |

| Thioglycoside | Benzoyl esters (Disarmed) | Low | NIS / TfOH (stoic.) or AgOTf | 0°C to RT |

| Trichloroacetimidate | Benzyl ethers | Very High | TMSOTf (0.1 eq) | -78°C |

| Sulfoxide | 4,6-Benzylidene | Tunable | Tf | -78°C |

| Fluoride | Any | Moderate | Cp | RT |

Orthoester Formation

Symptom: You isolate a product that is acid-labile and shows unexpected NMR signals (e.g., quaternary carbon at ~120 ppm).

Cause: When using C2-acyl donors (for

-

Rearrangement: Orthoesters are often kinetic traps. Treating the crude orthoester with mild acid (BF

OEt -

Solvent: Avoid basic conditions. Ensure the reaction is strictly anhydrous.

Analytical Verification (The "Is it or ?" Matrix)

CRITICAL WARNING: Unlike glucose, where

-

-Mannose (

-

-Mannose (

-

Both are small singlets/doublets.

Table 2: Reliable Identification of Mannose Anomers

| Parameter | ||

| ~170 - 175 Hz | ~158 - 163 Hz | |

| H-1 Chemical Shift | Downfield ( | Upfield ( |

| C-1 Chemical Shift | ||

| H-5 Chemical Shift | Normal | Often shielded (upfield) |

FAQ: Frequently Asked Questions

Q: My Crich

-

Solution: Increase donor concentration (0.1 M). Use a more reactive "pre-spacer" acceptor if possible, or switch to the Intramolecular Aglycon Delivery (IAD) method (silicon-tethered) for difficult acceptors.

Q: Can I use acetonitrile for

Q: How do I remove the 4,6-benzylidene group after the reaction?

A: Standard hydrolysis (AcOH/H

References

-

Crich, D., & Sun, S. (1998). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 120(2), 435–436. Link -

Codée, J. D., et al. (2011). Stereoelectronic effects in carbohydrate chemistry: The anomeric effect and beyond. Chemical Society Reviews, 40, 5244-5272. Link

-

Ahmadipour, S., et al. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations.[3][4] Journal of the American Chemical Society, 141(37), 14515–14519. Link

-

Bols, M., et al. (2015).[2]

-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation.[2] Chemical Communications, 51, 13245-13248. Link

End of Technical Support Guide. For further assistance, please contact the synthesis facility.

Sources